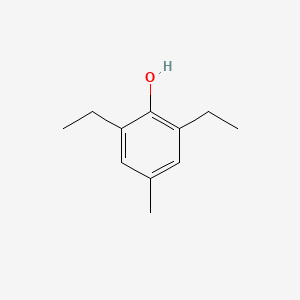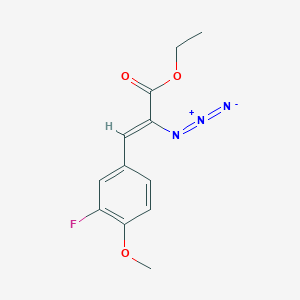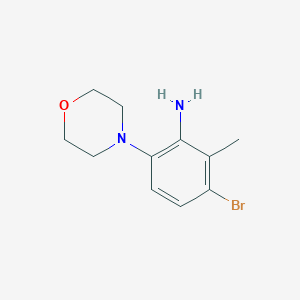
3-Propylpyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Propylpyrrolidine hydrochloride is a chemical compound with the molecular formula C7H16ClN. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-propylpyrrolidine hydrochloride typically involves the alkylation of pyrrolidine with a suitable propylating agent. One common method is the reaction of pyrrolidine with 1-bromopropane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The resulting 3-propylpyrrolidine is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The final product is purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Propylpyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it to secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the propyl group is replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, in the presence of a base like sodium hydride or potassium carbonate.
Major Products:
Oxidation: N-oxides.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted pyrrolidines depending on the substituent used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-propylpyrrolidine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence neurotransmitter release and uptake, potentially affecting neurological functions .
Comparison with Similar Compounds
Pyrrolidine: The parent compound, used widely in organic synthesis.
N-Methylpyrrolidine: A methylated derivative with different reactivity and applications.
N-Ethylpyrrolidine: An ethylated derivative with unique properties compared to 3-propylpyrrolidine
Uniqueness: 3-Propylpyrrolidine hydrochloride is unique due to its specific propyl substitution, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H16ClN |
|---|---|
Molecular Weight |
149.66 g/mol |
IUPAC Name |
3-propylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C7H15N.ClH/c1-2-3-7-4-5-8-6-7;/h7-8H,2-6H2,1H3;1H |
InChI Key |
MCHSPBNRVOKOSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCNC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


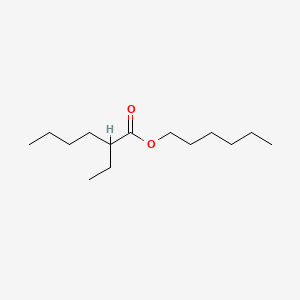

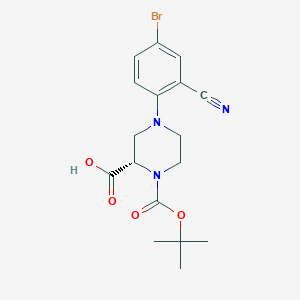
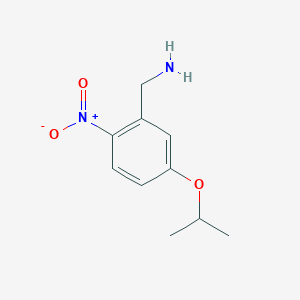
![{[(3S)-4-(Benzyloxy)-2,3-dimethylbutan-2-yl]oxy}(tert-butyl)dimethylsilane](/img/structure/B13729502.png)
![triethyl-[2-[2-[2-(triethylazaniumyl)ethoxycarbonyl]benzoyl]oxyethyl]azanium;diiodide](/img/structure/B13729508.png)

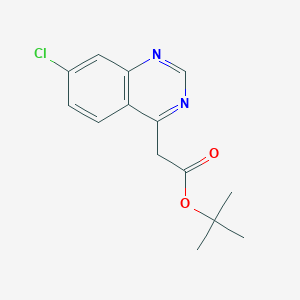
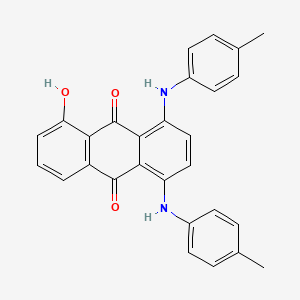
![ethyl 2-methyl-5-[(E)-3-oxobut-1-enyl]furan-3-carboxylate](/img/structure/B13729524.png)
